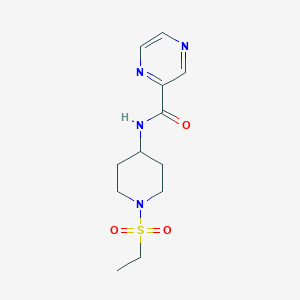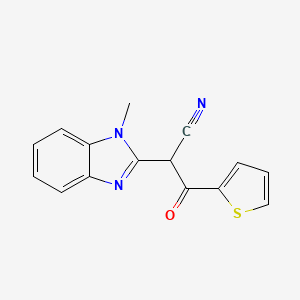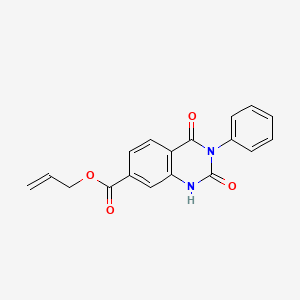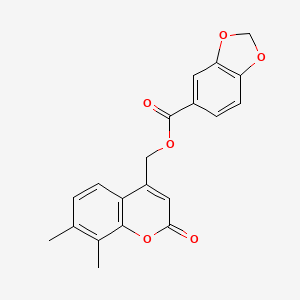![molecular formula C21H22N2O2 B7540557 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. It is being developed as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
作用机制
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide targets the TYK2 enzyme, which is involved in the signaling pathways that lead to inflammation. By inhibiting TYK2, this compound reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases. The specificity of this compound for TYK2 makes it a promising candidate for the treatment of autoimmune diseases, as it is less likely to have off-target effects than broad-spectrum inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve symptoms in preclinical models of autoimmune diseases. In addition, it has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. This compound has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
实验室实验的优点和局限性
One advantage of 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide is its specificity for TYK2, which makes it a promising candidate for the treatment of autoimmune diseases. However, this specificity may also limit its effectiveness in some cases, as other signaling pathways may contribute to inflammation in some autoimmune diseases. Another limitation is that this compound has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide. One area of research is to further explore its effectiveness in preclinical models of autoimmune diseases. Another area of research is to investigate its safety and efficacy in humans, through clinical trials. In addition, there may be opportunities to combine this compound with other drugs to enhance its effectiveness or reduce its side effects. Finally, there may be opportunities to develop new TYK2 inhibitors based on the structure of this compound, to further optimize its therapeutic potential.
合成方法
The synthesis of 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide involves several steps, starting with the preparation of the cyclopropylamine intermediate. This intermediate is then coupled with benzoyl chloride to form the benzoyl(cyclopropyl)amine. The final step involves the coupling of the benzoyl(cyclopropyl)amine with the N-cyclopropylbenzamide to form this compound. The synthesis method has been optimized to produce high yields of pure this compound.
科学研究应用
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide has been the subject of several scientific studies, which have demonstrated its potential as a treatment for autoimmune diseases. In a preclinical study, this compound was shown to significantly reduce inflammation in a mouse model of psoriasis. In another study, this compound was found to improve symptoms in a mouse model of lupus. These studies suggest that this compound may have therapeutic potential for a range of autoimmune diseases.
属性
IUPAC Name |
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-20(22-18-10-11-18)16-8-6-15(7-9-16)14-23(19-12-13-19)21(25)17-4-2-1-3-5-17/h1-9,18-19H,10-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCKPZDIFYGBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN(C3CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7540477.png)
![N-(2-chloro-4-fluorophenyl)-2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540479.png)
![N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7540486.png)


![[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7540499.png)


![N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine](/img/structure/B7540509.png)



![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)
![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)